molecular formula C8H15O4P B12763365 3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide CAS No. 82515-39-7

3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide

Cat. No.: B12763365
CAS No.: 82515-39-7
M. Wt: 206.18 g/mol
InChI Key: SEBYPXGQZJQXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(222)octane 1-oxide is a phosphorus-containing bicyclic compound It is known for its unique structure, which includes a phosphorus atom bonded to three oxygen atoms, forming a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide typically involves the reaction of phosphorus trichloride with tert-butyl alcohol and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the precise reaction conditions required for high yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Lower oxidation state phosphorus compounds.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphine oxides: Compounds with a similar phosphorus-oxygen framework but different substituents.

    Phosphorus-containing ligands: Other ligands that contain phosphorus and are used in coordination chemistry.

Uniqueness

3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is unique due to its bicyclic structure and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it a valuable compound in various applications where specific coordination environments and reactivity profiles are required.

Properties

CAS No.

82515-39-7

Molecular Formula

C8H15O4P

Molecular Weight

206.18 g/mol

IUPAC Name

3-tert-butyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

InChI

InChI=1S/C8H15O4P/c1-8(2,3)7-6-4-10-13(9,12-7)11-5-6/h6-7H,4-5H2,1-3H3

InChI Key

SEBYPXGQZJQXHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2COP(=O)(O1)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.